

2-Amino-5-methylbenzenesulfonic Acid: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-5-methylbenzenesulfonic acid

Cat. No.: B181636

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

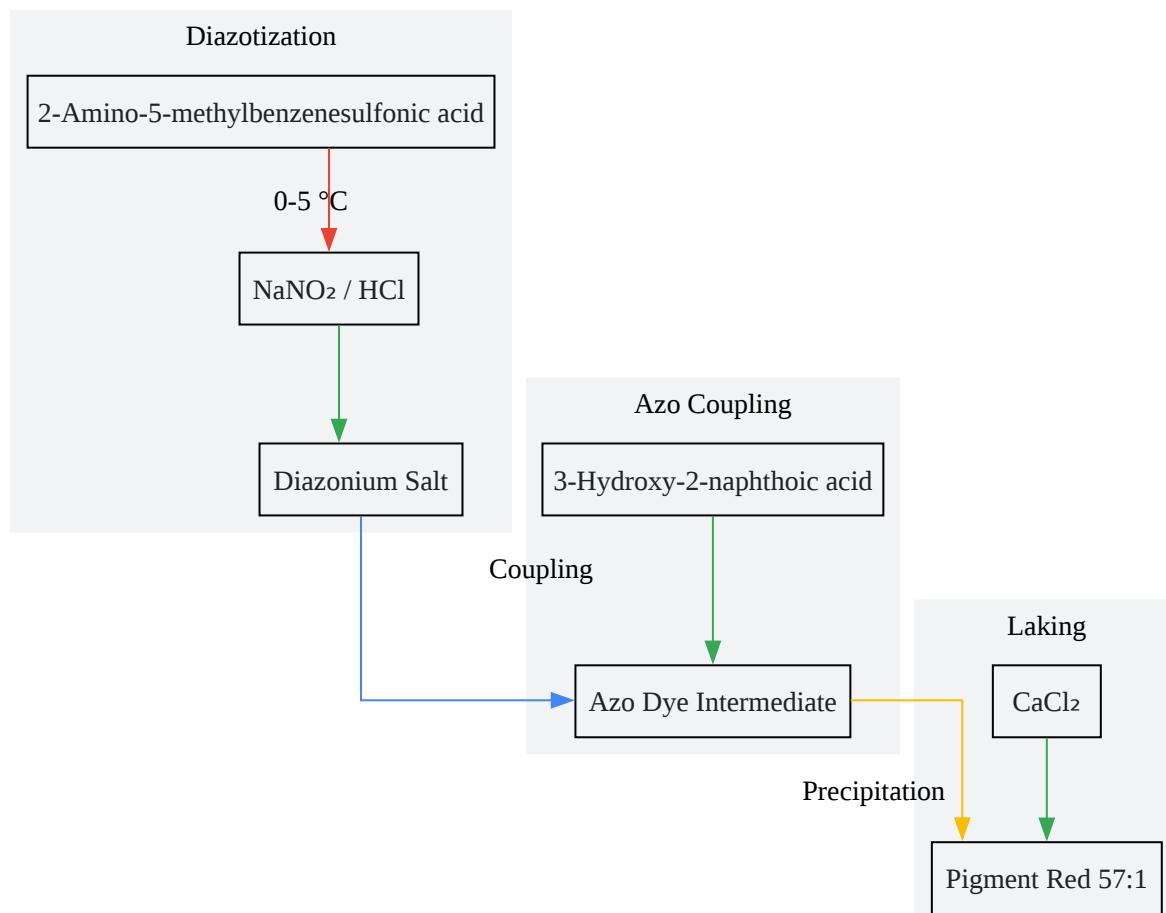
Introduction: **2-Amino-5-methylbenzenesulfonic acid**, also known as 4-aminotoluene-3-sulfonic acid or p-toluidine-2-sulfonic acid (CAS No. 88-44-8), is a versatile aromatic organic compound featuring both an amine and a sulfonic acid group. This dual functionality makes it a valuable intermediate and building block in a wide array of organic syntheses. Its applications span from the production of vibrant organic pigments to the intricate synthesis of life-saving pharmaceuticals. This technical guide provides a comprehensive overview of the chemical properties, key synthetic applications, detailed experimental protocols, and the biological significance of derivatives of **2-amino-5-methylbenzenesulfonic acid**.

Physicochemical Properties

2-Amino-5-methylbenzenesulfonic acid is a white to off-white crystalline powder. A summary of its key physicochemical properties is presented in Table 1.

Property	Value	Reference
CAS Number	88-44-8	
Molecular Formula	C ₇ H ₉ NO ₃ S	
Molecular Weight	187.22 g/mol	
Melting Point	>300 °C	
Solubility	Slightly soluble in water. Soluble in aqueous alkaline solutions.	
Appearance	White to off-white crystalline powder	
pKa	-1.58 ± 0.50 (Predicted)	

Core Synthetic Applications


The reactivity of the amino and sulfonic acid groups, along with the aromatic ring, allows for a diverse range of chemical transformations. This makes **2-amino-5-methylbenzenesulfonic acid** a staple in the synthesis of various organic molecules.

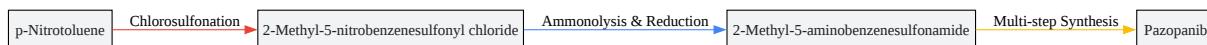
Synthesis of Azo Dyes and Pigments

A primary and large-scale application of **2-amino-5-methylbenzenesulfonic acid** is in the manufacturing of azo dyes and pigments. The amino group can be readily diazotized and subsequently coupled with various aromatic compounds to produce a wide spectrum of colors.

A prominent example is the synthesis of Pigment Red 57:1 (D&C Red No. 7), a widely used colorant in printing inks, plastics, and cosmetics.

Reaction Workflow: Synthesis of Pigment Red 57:1

[Click to download full resolution via product page](#)


Caption: Workflow for the synthesis of Pigment Red 57:1.

Intermediate in Pharmaceutical Synthesis

2-Amino-5-methylbenzenesulfonic acid and its derivatives are crucial intermediates in the pharmaceutical industry. A significant application is in the synthesis of the multi-targeted tyrosine kinase inhibitor, Pazopanib. Pazopanib is used in the treatment of renal cell carcinoma

and soft tissue sarcoma. The synthesis involves the preparation of 2-methyl-5-aminobenzenesulfonamide, a key derivative of the title compound.

Logical Relationship: From Building Block to Kinase Inhibitor

[Click to download full resolution via product page](#)

Caption: Synthetic lineage from a simple precursor to Pazopanib.

Synthesis of Bioactive Heterocycles

The structural framework of **2-amino-5-methylbenzenesulfonic acid** is a valuable starting point for the synthesis of various heterocyclic compounds, many of which exhibit biological activity. These include quinazolines, benzimidazoles, and other nitrogen-containing ring systems. The amino group can participate in cyclocondensation reactions with suitable carbonyl compounds or their derivatives.

Experimental Protocols

This section provides detailed experimental procedures for key synthetic transformations involving **2-amino-5-methylbenzenesulfonic acid** and its derivatives.

Diazotization of 2-Amino-5-methylbenzenesulfonic Acid and Coupling for Pigment Red 57:1

Materials:

- **2-Amino-5-methylbenzenesulfonic acid**
- Sodium nitrite (NaNO₂)
- Hydrochloric acid (HCl)
- 3-Hydroxy-2-naphthoic acid (BONA)

- Sodium hydroxide (NaOH)
- Calcium chloride (CaCl₂)
- Ice

Procedure:**Part I: Diazotization**

- In a reaction vessel, create a suspension of **2-amino-5-methylbenzenesulfonic acid** in water.
- Add hydrochloric acid and cool the mixture to 0-5 °C using an ice-water bath.
- Slowly add a solution of sodium nitrite in water to the stirred suspension, ensuring the temperature is maintained between 0-5 °C.
- Continue stirring for approximately 1 hour to ensure complete formation of the diazonium salt.

Part II: Azo Coupling and Laking

- In a separate vessel, dissolve 3-hydroxy-2-naphthoic acid in an aqueous solution of sodium hydroxide.
- Slowly add the previously prepared cold diazonium salt solution to the solution of 3-hydroxy-2-naphthoic acid with vigorous stirring. Maintain the temperature below 10 °C.
- After the coupling reaction is complete, heat the mixture.
- Add a solution of calcium chloride to the dye slurry to precipitate the calcium salt of the pigment.
- The resulting precipitate is filtered, washed with water until salt-free, and dried to yield Pigment Red 57:1.

Synthesis of 2-Methyl-5-aminobenzenesulfonamide (Intermediate for Pazopanib)

This synthesis starts from p-nitrotoluene and proceeds via a sulfonyl chloride intermediate.

Materials:

- p-Nitrotoluene
- Chlorosulfonic acid
- Ammonia
- Reducing agent (e.g., Fe/HCl or catalytic hydrogenation)
- Organic solvent (e.g., chlorobenzene)

Procedure:

Step 1: Synthesis of 2-Methyl-5-nitrobenzenesulfonyl Chloride

- Dissolve p-nitrotoluene in an organic solvent such as chlorobenzene in a reaction flask.
- Cool the solution and slowly add chlorosulfonic acid while maintaining a low temperature.
- After the addition is complete, the reaction mixture is stirred at a controlled temperature to facilitate the sulfonation reaction.
- The reaction mixture is then carefully quenched with water, and the organic layer containing the sulfonyl chloride is separated, washed, and concentrated.

Step 2: Synthesis of 2-Methyl-5-aminobenzenesulfonamide

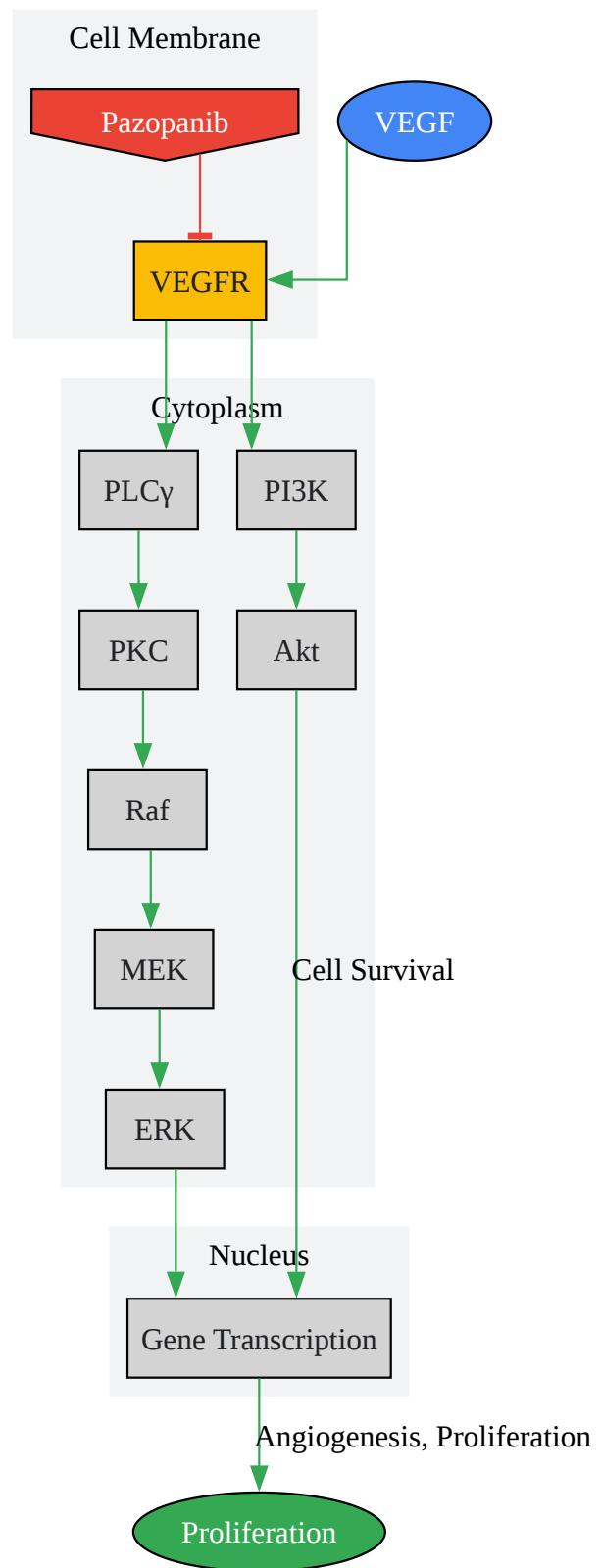
- The crude 2-methyl-5-nitrobenzenesulfonyl chloride is dissolved in a suitable solvent.
- The solution is treated with aqueous ammonia to form 2-methyl-5-nitrobenzenesulfonamide.

- The nitro group is then reduced to an amino group. This can be achieved through various methods, such as catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) or by using a reducing metal in an acidic medium (e.g., iron powder in the presence of hydrochloric acid).
- After the reduction is complete, the product is isolated by neutralization, filtration, and purification, yielding 2-methyl-5-aminobenzenesulfonamide.

Role in Drug Development: Pazopanib and Kinase Inhibition

The derivative of **2-amino-5-methylbenzenesulfonic acid**, 2-methyl-5-aminobenzenesulfonamide, is a critical component of the kinase inhibitor Pazopanib. Pazopanib functions by inhibiting multiple receptor tyrosine kinases (RTKs) that are implicated in tumor growth and angiogenesis (the formation of new blood vessels).

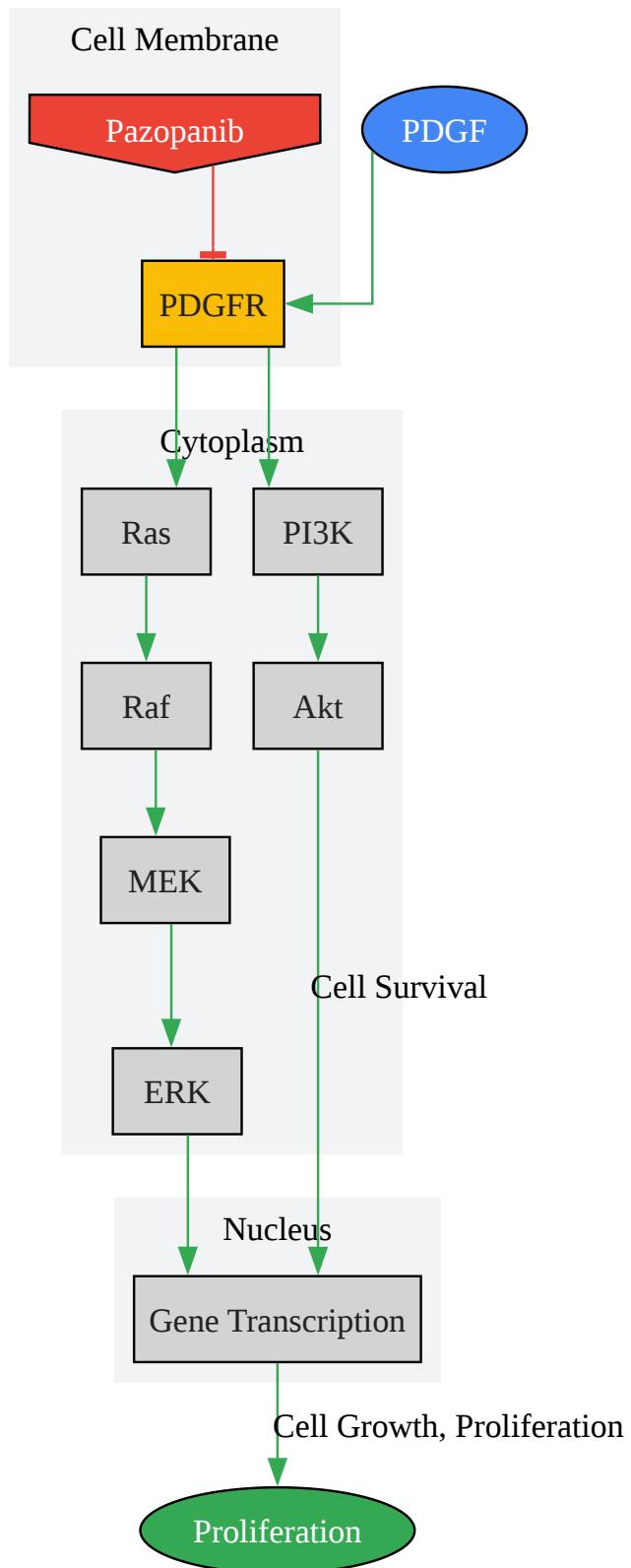
The primary targets of Pazopanib include:


- Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, VEGFR-3)
- Platelet-Derived Growth Factor Receptors (PDGFR- α and PDGFR- β)
- Stem cell factor receptor (c-Kit)

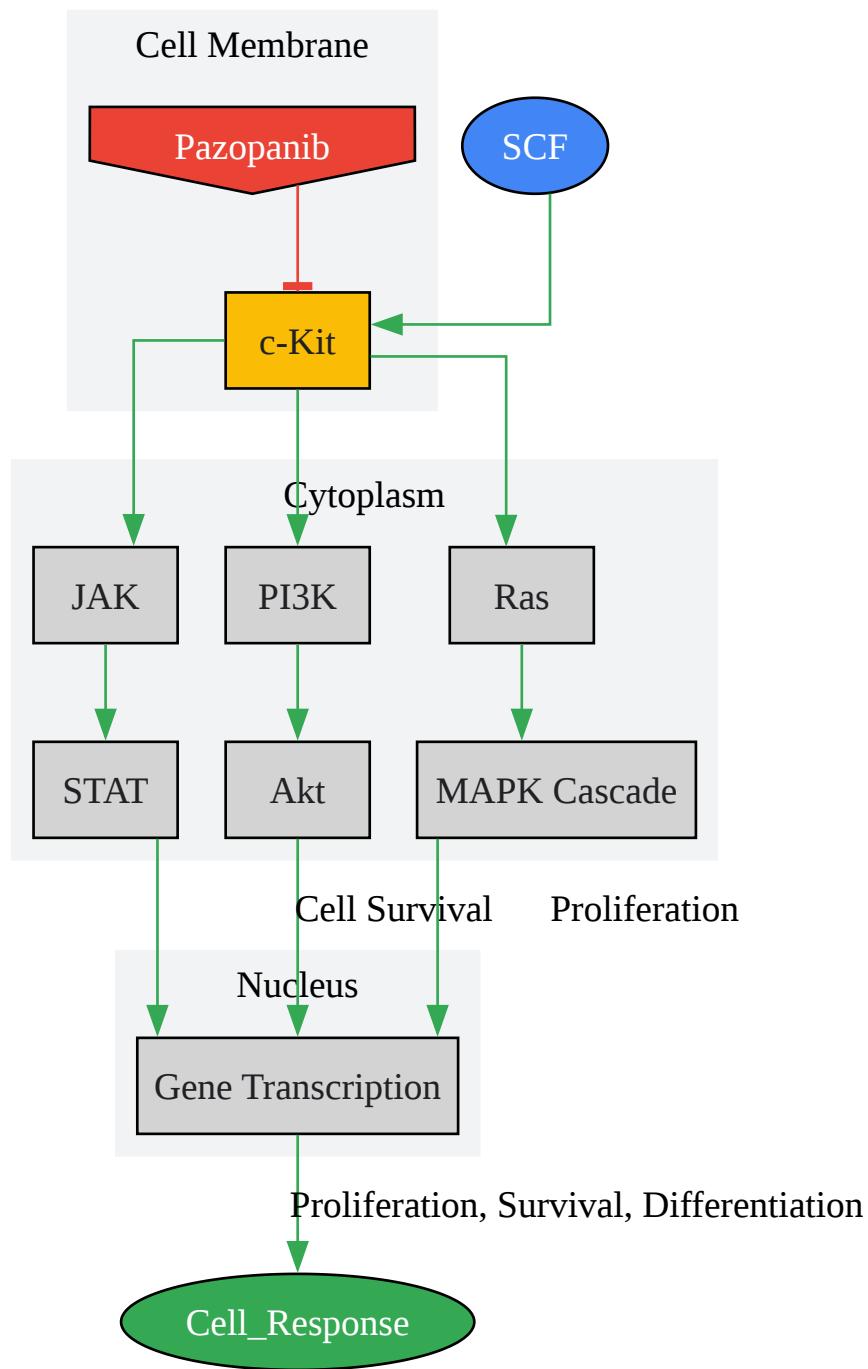
By blocking the signaling pathways mediated by these receptors, Pazopanib can inhibit tumor cell proliferation and reduce the blood supply to the tumor, thereby impeding its growth.

Signaling Pathways Inhibited by Pazopanib

The following diagrams illustrate the signaling pathways targeted by Pazopanib.


VEGFR Signaling Pathway

[Click to download full resolution via product page](#)


Caption: Pazopanib inhibits the VEGFR signaling cascade.

PDGFR Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Pazopanib blocks the PDGFR signaling pathway.

c-Kit Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Pazopanib's inhibitory action on the c-Kit signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative data related to **2-amino-5-methylbenzenesulfonic acid** and its applications.

Table 2: Spectroscopic Data for **2-Amino-5-methylbenzenesulfonic acid**

Spectroscopic Technique	Key Data Points	Reference
¹ H NMR (DMSO-d ₆)	δ 7.49 (s, 1H), 7.26 (d, 1H), 6.75 (d, 1H), 4.9 (br s, 2H), 2.15 (s, 3H)	
¹³ C NMR (DMSO-d ₆)	δ 146.1, 131.9, 129.8, 124.6, 120.2, 116.8, 20.3	
IR (KBr, cm ⁻¹)	3470, 3380 (N-H str.), 1620 (N-H bend), 1200, 1150, 1030 (S=O str.)	
Mass Spectrometry (EI)	m/z 187 (M ⁺), 107, 77	

Table 3: Reaction Yields for Selected Syntheses

Product	Starting Material	Reported Yield	Reference
2-Methyl-5-aminobenzenesulfonamide	2-Methyl-5-nitrobenzenesulfonyl chloride	High (not quantified in patent)	
Pigment Red 57:1	2-Amino-5-methylbenzenesulfonic acid	High (Industrial Process)	

Conclusion

2-Amino-5-methylbenzenesulfonic acid is a foundational building block in organic synthesis with significant industrial relevance. Its utility in the production of high-performance pigments is well-established. Furthermore, its role as a key intermediate in the synthesis of targeted cancer

therapies like Pazopanib underscores its importance in the pharmaceutical sector. The diverse reactivity of its functional groups opens avenues for the creation of a wide range of complex organic molecules and bioactive heterocycles. This guide provides a technical overview to aid researchers and drug development professionals in harnessing the synthetic potential of this versatile compound.

- To cite this document: BenchChem. [2-Amino-5-methylbenzenesulfonic Acid: A Versatile Building Block in Modern Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b181636#2-amino-5-methylbenzenesulfonic-acid-as-a-building-block-in-organic-synthesis\]](https://www.benchchem.com/product/b181636#2-amino-5-methylbenzenesulfonic-acid-as-a-building-block-in-organic-synthesis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com